Product packaging for Emd 53998(Cat. No.:CAS No. 148714-88-9)

Emd 53998

Cat. No.: B1671211
CAS No.: 148714-88-9
M. Wt: 425.5 g/mol
InChI Key: IZLRMTJLQCLMKF-UHFFFAOYSA-N
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Description

Positioning within Phosphodiesterase Inhibitor ResearchEMD 57439 is positioned as a selective phosphodiesterase III (PDE III) inhibitoridrblab.net. Research findings indicate that EMD 57439's primary mechanism of action is PDE III inhibition, with minimal to no Ca²⁺-sensitizing activityuni.lunih.govidrblab.net. In studies, EMD 57439 demonstrated potent inhibition of PDE III activity, with an IC₅₀ value of 0.05 µM, making it significantly more potent in this regard than its (+)-enantiomer, EMD 57033 (IC₅₀ = 1.94 µM). When acting as a PDE III inhibitor, EMD 57439 does not significantly increase cyclic AMP (cAMP) concentration and produces little change in Ca(50) (the calcium concentration for half-maximal activation). In intact cardiac muscle, EMD 57439 causes a less marked positive inotropic effect compared to EMD 57033, which is associated with an increase in the amplitude of the Ca²⁺ transient and an abbreviation of the twitch, consistent with an agent acting via cAMP-mediated phosphodiesterase inhibition.

Detailed Research Findings

The distinct pharmacological profiles of EMD 57439 and its related compounds are summarized in the following tables, illustrating their differential effects on phosphodiesterase III activity, calcium sensitization, and myofibrillar ATPase activity.

Table 1: Comparative Pharmacological Activities (PDE III Inhibition)

CompoundPDE III Activity (IC₅₀) [µM]Reference
EMD 574390.05
EMD 539980.06
EMD 570331.94

Table 2: Comparative Pharmacological Activities (Ca²⁺ Sensitization & Myofibrillar ATPase)

CompoundForce of Contraction (EC₅₀) [µM] (Skinned Fibers)Myofibrillar ATPase Activity (EC₅₀) [µM]Reference
EMD 57439> 100> 30
This compound4.82.5
EMD 570331.71.8

These data underscore EMD 57439's role as a potent PDE III inhibitor with negligible calcium-sensitizing effects, contrasting sharply with its enantiomer, EMD 57033, which primarily acts as a calcium sensitizer (B1316253).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H23N3O4S B1671211 Emd 53998 CAS No. 148714-88-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[1-(3,4-dimethoxybenzoyl)-3,4-dihydro-2H-quinolin-6-yl]-6-methyl-3,6-dihydro-1,3,4-thiadiazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-13-20(23-24-22(27)30-13)15-6-8-17-14(11-15)5-4-10-25(17)21(26)16-7-9-18(28-2)19(12-16)29-3/h6-9,11-13H,4-5,10H2,1-3H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLRMTJLQCLMKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=NNC(=O)S1)C2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC(=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90923274
Record name (3,4-Dimethoxyphenyl)[6-(2-hydroxy-6-methyl-6H-1,3,4-thiadiazin-5-yl)-3,4-dihydroquinolin-1(2H)-yl]methanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120223-04-3, 147527-31-9, 148714-88-9
Record name EMD 53998
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120223043
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EMD 57033
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147527319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EMD 57439
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148714889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3,4-Dimethoxyphenyl)[6-(2-hydroxy-6-methyl-6H-1,3,4-thiadiazin-5-yl)-3,4-dihydroquinolin-1(2H)-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90923274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EMD-53998
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L67D8JK8X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name EMD-53998, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U8DR83SGS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name EMD-53998, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q66R347ATA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Elucidation of the Molecular Mechanism of Action of Emd 57439

Selective Inhibition of Phosphodiesterase III (PDE III) Activity

EMD 57439 functions as a highly selective inhibitor of phosphodiesterase III (PDE III) nih.govtandfonline.comeur.nlmedchemexpress.comhoelzel-biotech.commedchemexpress.com. PDE III is an enzyme crucial for the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) in cardiac and vascular smooth muscle cells. By inhibiting PDE III, EMD 57439 prevents the breakdown of cAMP, leading to its accumulation within the cell nih.govnih.govahajournals.orgresearchgate.net.

Comparative studies have highlighted the potent and selective nature of EMD 57439's PDE III inhibitory activity. For instance, in isolated PDE isoenzyme assays, EMD 57439 demonstrated an IC₅₀ value of 0.05 µM for PDE III inhibition, making it significantly more potent than its enantiomer EMD 57033 (IC₅₀ = 1.94 µM) and slightly more potent than the racemic mixture EMD 53998 (IC₅₀ = 0.06 µM) nih.govportico.org. This data underscores EMD 57439's primary role as a PDE III inhibitor within the thiadiazinone class.

Table 1: Comparative Potency of EMD Compounds on PDE III Inhibition

CompoundIC₅₀ for PDE III Inhibition (µM)
EMD 574390.05 nih.govportico.org
This compound0.06 nih.govportico.org
EMD 570331.94 nih.govportico.org

Downstream Cellular Signaling Perturbations: Cyclic AMP Pathway Modulation

The selective inhibition of PDE III by EMD 57439 directly impacts the cyclic AMP (cAMP) signaling pathway. By reducing the enzymatic degradation of cAMP, EMD 57439 leads to an elevation of intracellular cAMP concentrations nih.govnih.govahajournals.orgresearchgate.net. This increase in cAMP mediates various downstream effects within cardiac myocytes.

Absence of Myofilament Calcium Sensitization Properties

A critical aspect of EMD 57439's mechanism of action is the consistent finding that it possesses virtually no myofilament calcium sensitization activity nih.govportico.orgtandfonline.comeur.nlnih.govelifesciences.org. Myofilament calcium sensitization refers to the ability of a compound to increase the responsiveness of the contractile proteins (e.g., troponin C) to Ca²⁺, thereby enhancing contractile force without necessarily increasing intracellular Ca²⁺ concentrations. This property is predominantly attributed to the (+)-enantiomer, EMD 57033 ahajournals.orgnih.govahajournals.orgahajournals.orgportico.orgtandfonline.comeur.nlnih.govahajournals.orgelifesciences.org.

Studies in skinned cardiac fibers demonstrated that EMD 57439 had an EC₅₀ for enhancing the force of contraction greater than 100 µM, indicating a negligible Ca²⁺ sensitizing effect, especially when compared to EMD 57033 (EC₅₀ = 1.7 µM) nih.gov. Furthermore, EMD 57439 showed no effect on the Ca²⁺ activation pattern of myofibrillar Mg²⁺-ATPase activity, a key indicator of myofilament Ca²⁺ sensitivity eur.nl. It also did not influence the relationship between pCa and actomyosin (B1167339) Mg-ATPase activity in canine heart myofibrils ahajournals.org. Crucially, EMD 57439 did not affect Ca²⁺ binding to myofilament troponin C and did not stimulate actomyosin ATPase activity in myofilament preparations ahajournals.org. The distinct pharmacological profile of EMD 57439 in intact cardiac muscle, characterized by an increase in the Ca²⁺ transient amplitude rather than a reduction or no change, further confirms its lack of direct myofilament Ca²⁺ sensitizing properties nih.govahajournals.org. This clear separation of activities between the enantiomers highlights EMD 57439 as a selective PDE III inhibitor devoid of direct myofilament Ca²⁺ sensitization.

Table 2: Comparative Potency of EMD Compounds on Myofilament Calcium Sensitization

CompoundEC₅₀ for Force Enhancement in Skinned Fibers (µM)
EMD 57439>100 nih.gov
This compound4.8 nih.gov
EMD 570331.7 nih.gov

Comparative Pharmacological Analysis: Emd 57439 Versus Emd 57033

Stereospecificity of Pharmacological Effects

The pharmacological actions of the thiadiazinone derivative EMD 53998 are stereospecific, with its two enantiomers possessing distinct mechanisms of action. nih.govahajournals.org The (+)-enantiomer, EMD 57033, is recognized primarily as a potent myofilament Ca²⁺ sensitizer (B1316253). nih.govahajournals.orgelifesciences.org Its primary mechanism involves increasing the sensitivity of the cardiac contractile proteins to calcium, thereby enhancing contractility without a significant change in the intracellular calcium concentration. ahajournals.orgnih.gov Studies have shown that EMD 57033 binds to cardiac troponin C and also to an allosteric pocket in the myosin motor domain, contributing to its effects. elifesciences.orgmdpi.com

In stark contrast, the (-)-enantiomer, EMD 57439, functions as a phosphodiesterase III (PDE III) inhibitor. nih.govelifesciences.orgnih.gov Its positive inotropic effects are mediated through the inhibition of PDE III, which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.gov Unlike its counterpart, EMD 57439 does not exhibit Ca²⁺ sensitizing activity. nih.govresearchgate.net In fact, research indicates that EMD 57439 can antagonize the Ca²⁺-sensitizing effect of EMD 57033, particularly concerning diastolic function. nih.govresearchgate.net While both enantiomers are part of the racemic this compound, their individual actions are clearly delineated, with EMD 57033 directly targeting the myofilaments and EMD 57439 acting through the cAMP pathway. nih.govahajournals.org

Differential In Vitro Functional Outcomes

The two enantiomers demonstrate opposing effects on the enzymatic activity of cardiac myofilaments. EMD 57033 has been shown to increase the actin-activated ATPase activity of myosin. elifesciences.orgnih.gov This stimulation of ATPase activity is consistent with its role as a Ca²⁺ sensitizer that enhances the interaction between actin and myosin. elifesciences.org Studies on β-cardiac myosin have shown that EMD 57033 increases the maximum rate of ATP turnover (kcat) and significantly increases the apparent second-order rate constant for actin-activated ATPase activity. researchgate.net

Conversely, EMD 57439 does not share this property. As a PDE III inhibitor, its mechanism does not involve direct modulation of myofilament ATPase activity. elifesciences.orgnih.gov In preparations of skinned muscle fibers, where the intracellular environment is controlled and the cAMP pathway is not active, EMD 57439 has no effect on force production or, by extension, the associated ATPase activity. nih.gov This highlights the fundamental difference in their molecular targets at the myofilament level.

Table 1: Comparative Effects on ATPase Activity
CompoundEffect on Actomyosin (B1167339) Mg-ATPase ActivityPrimary Mechanism
EMD 57033Increases activity elifesciences.orgnih.govresearchgate.netCa²⁺ sensitization, direct myosin interaction elifesciences.org
EMD 57439No direct effect elifesciences.orgnih.govPhosphodiesterase III inhibition elifesciences.orgnih.gov

In vitro studies reveal distinct effects of EMD 57033 and EMD 57439 on muscle mechanics. EMD 57033 consistently demonstrates the ability to potentiate force production in both skinned and intact cardiac muscle preparations. nih.govnih.gov In skinned trabeculae, it potentiates force at both partial and maximal Ca²⁺ activation. nih.gov This force enhancement occurs without a proportional increase in cross-bridge turnover kinetics, suggesting an increase in the force produced per cross-bridge. nih.gov A notable characteristic of EMD 57033 is its tendency to slow relaxation kinetics and increase diastolic force or tension. ahajournals.orgnih.gov

EMD 57439, on the other hand, does not enhance force through direct myofilament interaction. In skinned cardiac fibers, which lack a functional cAMP system, EMD 57439 has no effect on force production. nih.gov In intact, twitching trabeculae, EMD 57439 has been observed to reduce force without affecting the time course of the twitch. nih.gov Furthermore, in isolated rabbit ventricular cardiomyocytes, EMD 57439 did not elicit a positive inotropic effect and was found to antagonize the effects of EMD 57033 on diastolic cell length, without affecting the systolic shortening. nih.govresearchgate.net

Contrasting In Vivo Hemodynamic and Inotropic Profiles

The in vivo cardiovascular responses to EMD 57033 and EMD 57439 reflect their different mechanisms of action. EMD 57033 is characterized by its ability to increase cardiac contractility without causing significant changes in heart rate or blood pressure. nih.gov This profile is consistent with a direct Ca²⁺ sensitizing action that is independent of the cardiac cyclic AMP system. nih.gov

In contrast, EMD 57439, acting as a PDE III inhibitor, exhibits a different hemodynamic profile. Its administration is associated with a decrease in blood pressure due to systemic vasodilation. nih.govnih.gov The positive inotropic effect of PDE III inhibitors like EMD 57439 is often accompanied by an increase in heart rate (tachycardia) and a decrease in total peripheral resistance, which are characteristic effects of this drug class. nih.gov

Table 2: Comparative In Vivo Hemodynamic Profiles
CompoundEffect on Blood PressureEffect on Heart Rate
EMD 57033No significant change nih.govNo significant change nih.gov
EMD 57439Decrease nih.govIncrease (Tachycardia) nih.gov

Both enantiomers can increase cardiac contractility in vivo, but through their distinct pathways, leading to different profiles. EMD 57033 produces a robust positive inotropic effect, demonstrated by an increase in parameters such as the maximum rate of left ventricular pressure rise (LV dP/dt max). nih.govnih.gov Importantly, this inotropic action is resistant to beta-blockade, confirming its independence from the β-adrenergic pathway and cAMP levels. nih.gov EMD 57033 has been shown to restore both systolic and diastolic function in stunned myocardium. nih.gov

The positive inotropic action of EMD 57439 is a direct consequence of its PDE III inhibition. nih.gov Unlike EMD 57033, the increase in LV dP/dt max produced by EMD 57439 is markedly attenuated by beta-blockade, highlighting its reliance on the cAMP pathway. nih.gov In studies on isolated cardiomyocytes, EMD 57439 by itself did not produce a positive inotropic effect, underscoring that its in vivo effects are linked to its systemic action as a PDE III inhibitor rather than a direct effect on myocyte contractility in the absence of neurohormonal stimulation. nih.govresearchgate.net

Cellular and Subcellular Investigations of Emd 57439 Interactions

Direct Enzymatic Binding and Inhibition Kinetics (PDE III)

EMD 57439 has been identified as a selective inhibitor of phosphodiesterase III (PDE-III), an enzyme that plays a crucial role in the regulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.govmedchemexpress.com By inhibiting PDE-III, EMD 57439 can modulate signaling pathways that are dependent on cAMP.

Table 1: Direct Enzymatic Binding and Inhibition Kinetics of EMD 57439 (PDE III)

ParameterValueRemarks
Target EnzymePhosphodiesterase III (PDE-III)-
Inhibition Constant (Ki)Data not available-
Half-maximal Inhibitory Concentration (IC50)Data not availableDescribed qualitatively as a "weak" inhibitor. nih.gov

Myofilament-Level Investigations and Calcium-Independent Effects

Investigations at the myofilament level have been crucial in elucidating the direct effects of EMD 57439 on the contractile machinery of cardiac muscle cells. Studies utilizing skinned cardiac muscle preparations, where the cell membrane is removed to allow for direct control of the intracellular environment, have provided valuable insights.

In skinned trabeculae from rat ventricles, EMD 57439 was found to have no effect on force production. nih.gov This lack of a direct effect on the myofilaments is consistent with the understanding that in such preparations, the cyclic AMP-dependent signaling pathways are not fully active. nih.gov This observation indicates that EMD 57439 does not directly sensitize the myofilaments to calcium, a mechanism that would lead to an increase in force at a given calcium concentration.

These findings highlight that the primary mechanism of action of EMD 57439 is not at the level of the myofilaments themselves but rather through its enzymatic inhibition of PDE-III. Its effects are therefore considered to be calcium-independent at the myofilament level, as it does not directly alter the intrinsic calcium sensitivity of the contractile proteins. nih.gov

Table 2: Myofilament-Level Investigations of EMD 57439

Experimental PreparationKey FindingImplication
Skinned rat ventricular trabeculaeNo effect on force production. nih.govDoes not directly sensitize myofilaments to calcium.

Modulation of Excitation-Contraction Coupling Components (PDE-dependent aspects)

The process of excitation-contraction (E-C) coupling links the electrical stimulation of a cardiomyocyte to its mechanical contraction. This process is heavily dependent on the precise regulation of intracellular calcium concentrations. As a PDE-III inhibitor, EMD 57439 has the potential to modulate E-C coupling through its effects on cAMP levels.

An increase in intracellular cAMP, resulting from PDE-III inhibition, can lead to the activation of protein kinase A (PKA). PKA can then phosphorylate several key proteins involved in E-C coupling. One such protein is phospholamban, which in its dephosphorylated state inhibits the sarcoplasmic reticulum Ca2+-ATPase (SERCA). utoronto.canih.gov Phosphorylation of phospholamban relieves this inhibition, leading to an increased rate of calcium reuptake into the sarcoplasmic reticulum. utoronto.canih.gov This enhanced calcium cycling can, in turn, affect both the contraction and relaxation phases of the cardiac cycle.

While the general mechanism of how PDE-III inhibition can influence E-C coupling is understood, direct experimental evidence specifically detailing the effects of EMD 57439 on these downstream components is limited in the available literature. For instance, studies directly measuring changes in phospholamban phosphorylation or SERCA activity in response to EMD 57439 have not been extensively reported. However, the known consequences of PDE-III inhibition suggest that EMD 57439 likely modulates E-C coupling through these cAMP-PKA-dependent pathways. wikipedia.org

Table 3: Potential PDE-dependent Modulation of Excitation-Contraction Coupling by EMD 57439

ComponentPotential Effect of EMD 57439 (via PDE-III inhibition)Functional Consequence
PhospholambanIncreased phosphorylationRelief of SERCA inhibition.
Sarcoplasmic Reticulum Ca2+-ATPase (SERCA)Increased activityEnhanced Ca2+ reuptake into the sarcoplasmic reticulum.

Preclinical Research Methodologies and Experimental Models in Emd 57439 Studies

Advanced Analytical and Imaging Techniques

Advanced analytical and imaging techniques provide critical insights into the physical and chemical properties of compounds and their impact on cellular systems.

Spectroscopic analyses, such as Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) absorbance spectroscopy, are fundamental tools in chemical characterization. NMR spectroscopy provides detailed information about the atomic-level structure, connectivity, and spatial arrangement of atoms within a molecule. It is widely used for identifying chemical structures and confirming molecular composition. UV-Vis spectroscopy, on the other hand, measures the absorption of UV or visible light by a molecule, offering insights into electronic transitions and the presence of chromophores. This technique can be employed to study the concentration of a compound, track conformational changes, and investigate photolysis, where light-induced degradation pathways are examined by monitoring changes in absorption spectra over time. uni.lu

Specific research findings for EMD 57439 utilizing NMR or UV absorbance spectroscopy for structural elucidation or photolysis studies were not found in the available literature.

Microscopic techniques are indispensable for observing the effects of chemical compounds on cells and tissues at various resolutions, enabling comprehensive cellular phenotyping. Techniques range from conventional light microscopy to advanced super-resolution and electron microscopy. Light microscopy, including brightfield, phase contrast, and differential interference contrast (DIC) microscopy, allows for the visualization of cell morphology and basic cellular processes. nih.gov Fluorescence microscopy, often combined with specific fluorescent labels, enables the visualization and localization of molecules, organelles, and cellular structures, as well as the study of dynamic cellular events in live cells. nih.gov Advanced techniques such as confocal laser scanning microscopy (CLSM) and light-sheet microscopy provide high-resolution two-dimensional (2D) and three-dimensional (3D) imaging, crucial for analyzing complex cellular architectures and their responses to perturbations. nih.gov Electron microscopy (EM), including transmission electron microscopy (TEM) and scanning electron microscopy (SEM), offers significantly higher resolution, enabling the visualization of subcellular structures and molecular changes at the nanoscale. nih.gov These techniques are vital for identifying phenotypic changes that occur in response to chemical treatments, such as alterations in cell viability, morphology, organelle integrity, and molecular localization. nih.gov

Specific research findings for EMD 57439 utilizing microscopic techniques for cellular phenotyping were not found in the available literature.

Computational Approaches in Molecular Interaction Research

Computational approaches play a pivotal role in modern drug discovery and preclinical research, allowing for the prediction and analysis of molecular interactions without extensive experimental work.

Molecular docking is a computational method used to predict the preferred orientation of a small molecule (ligand), such as EMD 57439, when it binds to a macromolecular target, such as a protein or enzyme (e.g., PDE3). It aims to predict the binding affinity and the mode of interaction between the ligand and its receptor, often by evaluating binding energy. The lower the binding energy, the stronger the predicted interaction. Molecular dynamics (MD) simulations extend docking studies by simulating the time-dependent behavior of molecular systems. MD simulations provide insights into the stability of ligand-receptor interactions over time, conformational changes, and the flexibility of both the ligand and the target protein in a dynamic environment. Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are commonly analyzed to assess the stability and flexibility of the protein-ligand complex. These simulations can help validate docking results and provide a more comprehensive understanding of the molecular recognition process.

Specific research findings for EMD 57439 utilizing molecular docking or dynamics simulations to study its interactions with target proteins were not found in the available literature.

Quantitative Structure-Activity Relationship (QSAR) methodologies are computational modeling techniques that aim to establish a mathematical relationship between the physicochemical properties or structural features of chemical compounds and their biological activities. QSAR models are built using a dataset of compounds with known structures and measured biological activities. These models can then be used to predict the activity of new, untested compounds, thereby guiding the design of novel therapeutic agents with improved efficacy. Descriptors used in QSAR can include molecular size, shape, electronegativity, lipophilicity (LogP), and hydrogen bonding capacity. By correlating these descriptors with biological activity, QSAR provides insights into how structural modifications influence a compound's potency and interactions with biological targets. This approach helps prioritize promising lead compounds and reduce the need for extensive experimental testing in drug discovery.

Specific research findings for EMD 57439 utilizing QSAR methodologies were not found in the available literature.

Structure Activity Relationship Sar and Enantiomeric Relationships of Emd 57439

Stereochemical Determinants of Phosphodiesterase III Inhibition

The inhibitory action of EMD 57439 on phosphodiesterase III is exquisitely dependent on its specific stereochemistry. As the (-)-enantiomer of the racemate EMD 53998, its three-dimensional arrangement is the primary determinant of its potent and selective interaction with the PDE III enzyme. nih.gov Studies comparing the racemate and its separated enantiomers demonstrated that the PDE III inhibitory activity resides almost exclusively in the (-)-enantiomer, EMD 57439. nih.gov

In assays using isolated PDE isoenzymes from guinea pig hearts, EMD 57439 exhibited a high potency for PDE III, with a half-maximal inhibitory concentration (IC50) of 0.05 µM. nih.gov This activity is significantly greater than that of its corresponding (+)-enantiomer, EMD 57033, which has an IC50 value of 1.94 µM for the same enzyme. nih.gov The racemate, this compound, displays an intermediate potency with an IC50 of 0.06 µM, reflecting the potent contribution of EMD 57439. nih.gov This stark difference in inhibitory power underscores that the specific spatial orientation of the substituents around the chiral center is critical for effective binding to and inhibition of the PDE III active site. Consequently, EMD 57439 is characterized as a "pure" PDE III inhibitor with negligible activity as a calcium sensitizer (B1316253). nih.gov

Comparative SAR with the Calcium-Sensitizing Enantiomer (EMD 57033)

The structure-activity relationship of EMD 57439 is best understood in comparison to its optical isomer, (+)-EMD 57033. While both molecules share the same chemical formula and connectivity, their mirror-image structures result in distinct pharmacological profiles. nih.gov EMD 57439 is a selective PDE III inhibitor, whereas EMD 57033 is a potent calcium sensitizer. nih.govnih.gov

The functional divergence is evident in their effects on cardiac muscle preparations. EMD 57033 potently enhances the sensitivity of contractile proteins to calcium, demonstrated by its effect on Ca²⁺-induced force development in skinned cardiac myofibers (EC50 = 1.7 µM) and myofibrillar ATPase activity (EC50 = 1.8 µM). nih.gov In stark contrast, EMD 57439 shows virtually no calcium-sensitizing activity, with EC50 values greater than 100 µM and 30 µM in these respective assays. nih.gov

Conversely, EMD 57439's primary mechanism involves increasing cyclic AMP levels in cardiac myocytes through PDE III inhibition, an effect that is only weakly observed with EMD 57033. nih.gov Further studies in rabbit ventricular cardiomyocytes have shown that while EMD 57033 increases myocardial contractility by sensitizing the myofilaments to calcium, EMD 57439 does not produce a positive inotropic effect on its own. nih.govresearchgate.net Interestingly, the weak PDE III inhibition by EMD 57439 can antagonize the effects of EMD 57033 on diastolic function, but not on systolic function. nih.govresearchgate.net

Comparative Biological Activity of EMD 57439 and Related Compounds
CompoundPrimary MechanismPDE III Inhibition (IC50, µM)Ca²⁺ Sensitization (EC50, µM)Myofibrillar ATPase Activity (EC50, µM)
(-)-EMD 57439PDE III Inhibition0.05> 100> 30
(+)-EMD 57033Ca²⁺ Sensitization1.941.71.8
(±)-EMD 53998 (Racemate)Mixed0.064.82.5

Insights from Racemic Mixture (this compound) Deconvolution

The investigation of the racemic mixture this compound was the critical first step that led to the discovery of EMD 57439's specific activity. nih.gov this compound was initially identified as a novel cardiotonic agent that increased contractile force through both PDE III inhibition and calcium sensitization. nih.gov However, the realization that it was a racemate prompted further investigation to determine if these dual actions were shared equally by its constituent enantiomers. nih.gov

The process of deconvolution, or separating the racemate into (-)-EMD 57439 and (+)-EMD 57033, unequivocally demonstrated a clear division of pharmacological labor. nih.govnih.gov The positive inotropic effect of the racemate was found to be a composite of the distinct actions of its two enantiomers. nih.gov The (-)-enantiomer, EMD 57439, contributed the PDE III inhibitory effects, leading to an increase in the intracellular calcium transient. nih.gov The (+)-enantiomer, EMD 57033, was responsible for enhancing the interaction between myofilaments and calcium. nih.gov This separation clarified that the two mechanisms are not intertwined within a single molecule but are instead segregated between the stereoisomers. nih.gov This finding highlights the importance of stereochemistry in drug design and the potential for racemic mixtures to harbor compounds with distinct, and sometimes complementary, mechanisms of action. nih.govresearchgate.net

Photophysical Perturbations and Their Mechanistic Implications

Studies involving flash photolysis have provided unique mechanistic insights into the action of EMD 57439 and its enantiomer. nih.govnih.gov Both EMD 57439 and EMD 57033 possess identical ultraviolet (UV) absorbance and proton nuclear magnetic resonance (NMR) spectra, as expected for enantiomers. nih.govnih.gov Their shared UV absorbance peak is at 320 nm. nih.govnih.gov

Emerging Avenues and Future Directions in Emd 57439 Research

Investigation in Mechanistic Disease Models (e.g., Myocardial Dysfunction where PDE inhibition is relevant)

The role of PDE inhibitors in the context of myocardial dysfunction, such as heart failure, is of significant interest because these conditions often involve dysregulation of the cAMP signaling pathway. nih.govbohrium.com In failing hearts, the inotropic response to PDE inhibitors can be significantly altered, making studies in relevant disease models essential. bohrium.com Preclinical models, ranging from in vitro systems and ex vivo heart preparations to more complex in vivo models, provide crucial platforms for this research. nih.gov

EMD 57439 and its related compounds have been studied in cardiac preparations, revealing important structure-activity relationships. The racemate, EMD 53998, exhibits both PDE-III inhibition and myofilament Ca2+ sensitization, leading to an increase in left ventricular systolic pressure in isolated rat hearts. researchgate.net However, the effects are enantiomer-specific. The (+)-enantiomer, EMD 57033, is a potent Ca2+ sensitizer (B1316253), while EMD 57439 itself does not produce a positive inotropic effect. researchgate.net Crucially, EMD 57439 antagonizes the Ca2+-sensitizing effect of EMD 57033, particularly on diastolic function. researchgate.net

Future studies can leverage advanced disease models, such as myocardial slices from diseased human or animal hearts, to investigate these interactions under pathophysiological conditions. nih.gov These models preserve the native cellular architecture and are suitable for studying how diseases like cardiomyopathy or ischemia alter the response to selective PDE-III inhibition by EMD 57439. nih.govnih.gov Such investigations are critical for understanding how targeting specific nodes in the signaling cascade may be beneficial or detrimental in a diseased state.

Table 1: Differential Effects of this compound Enantiomers in Rabbit Ventricular Cardiomyocytes
CompoundPrimary ActivityEffect on Systolic Function (Ca2+ Sensitivity)Effect on Diastolic FunctionObserved Inotropic Effect
EMD 57033 (+)-enantiomerCa2+ SensitizerIncreasePronounced decrease in diastolic cell lengthPositive
EMD 57439 (-)-enantiomerPDE-III InhibitorNo effectAntagonizes the effect of EMD 57033None
This compound (Racemate)Ca2+ Sensitizer & PDE-III InhibitorIncreaseLesser decrease in diastolic cell length compared to EMD 57033Positive

This table summarizes findings based on research into the differential actions of this compound and its constituent enantiomers on cardiac muscle function. researchgate.net

Integration into Advanced Drug Discovery Screening Platforms

A well-characterized, selective, and stereospecific compound like EMD 57439 is an invaluable asset in these platforms. Its potential roles include:

Reference Compound: In assays designed to identify new PDE-III inhibitors, EMD 57439 can serve as a benchmark for potency and selectivity.

Negative Control: When screening for Ca2+ sensitizers, EMD 57439 can be used as a negative control against its active enantiomer, EMD 57033, helping to validate the specificity of the assay.

Tool for Target Validation: Its use can help confirm the role of PDE-III in a specific cellular response observed in a phenotypic screen.

Probe for Stereoselectivity: The stark difference in activity between EMD 57439 and EMD 57033 makes this pair ideal for validating the stereochemical sensitivity of new targets or screening technologies.

By integrating EMD 57439 into these advanced workflows, researchers can enhance the accuracy of screening campaigns, improve the quality of hit validation, and gain deeper insights into the structure-activity relationships of new chemical entities targeting PDE-III or related pathways.

Table 2: Application of EMD 57439 in Drug Discovery Platforms
Screening PlatformPotential Role of EMD 57439Rationale
High-Throughput Screening (HTS)Reference inhibitor, Specificity controlProvides a benchmark for PDE-III inhibition and helps eliminate off-target hits by comparing its activity profile to broader-spectrum inhibitors.
Virtual Screening / AI ModelsTraining dataset compoundIts known structure and selective activity can be used to train and validate computational models designed to predict PDE-III binding. nih.govbiopharmatrend.com
Fragment-Based Drug Discovery (FBDD)Mechanistic toolCan be used to probe the allosteric or competitive nature of newly identified fragment hits targeting PDE-III. astx.com
Phenotypic ScreeningTarget deconvolution probeIf a cellular phenotype is observed, EMD 57439 can help determine if the effect is mediated through PDE-III inhibition.

Role in Understanding Myocardial Energetics and Contractile Regulation (PDE-dependent)

Myocardial contractility is tightly regulated by mechanisms that control the intracellular Ca2+ transient and the responsiveness of the myofilaments to Ca2+. nih.gov Both processes are energetically demanding, relying on ATP for ion transport and cross-bridge cycling. Phosphodiesterases, particularly PDE3 and PDE4 in the heart, play a pivotal role by modulating cAMP levels, which in turn influence the phosphorylation status of key Ca2+-handling proteins like phospholamban and the L-type Ca2+ channel. bohrium.comutoronto.ca

EMD 57439 provides a unique opportunity to dissect the energetic consequences of modulating specific aspects of contractile regulation. While it is a PDE-III inhibitor, its most characterized action in the context of its racemate is the antagonism of enantiomer-induced Ca2+ sensitization, specifically impacting diastolic function. researchgate.net Diastolic relaxation is an active, energy-consuming process that involves the re-uptake of Ca2+ into the sarcoplasmic reticulum by the SERCA pump. utoronto.ca

Q & A

Q. What distinguishes EMD 57439 from its enantiomer EMD 57033 in terms of pharmacological activity?

EMD 57439 is the (-)-enantiomer of the racemic compound EMD 53998 and acts as a selective phosphodiesterase 3 (PDE3) inhibitor with negligible Ca²⁺-sensitizing activity. In contrast, the (+)-enantiomer EMD 57033 is a potent Ca²⁺ sensitizer that enhances myofibrillar ATPase activity and force development in skinned cardiac fibers. This enantiomeric separation allows researchers to isolate PDE3 inhibition from myofilament Ca²⁺ sensitization in experimental models .

Q. What experimental models have been used to study EMD 57439's effects on cardiac function?

Key models include:

  • Porcine myofibrils : Assessed Mg²⁺-ATPase activity under varying Ca²⁺ concentrations, showing no significant Ca²⁺ sensitization by EMD 57439 .
  • Canine ventricular myocytes : Demonstrated EMD 57439's PDE3 inhibition via increased cAMP levels and Ca²⁺ transient amplitudes without altering actomyosin ATPase activity .
  • Stunned myocardium models : Evaluated differential effects on Ca²⁺ responsiveness in ischemic versus non-ischemic tissues .

Q. How does EMD 57439 influence myofibrillar ATPase activity compared to EMD 57033?

EMD 57439 does not shift the pCa-Mg²⁺-ATPase activity curve, indicating no Ca²⁺ sensitization. In contrast, EMD 57033 reduces the pCa₅₀ (the Ca²⁺ concentration for half-maximal ATPase activation) by ~0.5 log units, enhancing Ca²⁺ sensitivity. This distinction is critical for isolating PDE3-related effects .

Advanced Research Questions

Q. How can researchers design experiments to isolate the PDE3 inhibitory effects of EMD 57439 in cardiac tissue models?

Methodological approaches include:

  • Skinned fiber preparations : Pharmacologically block PDE3 activity (e.g., using cilostamide) to eliminate confounding Ca²⁺ sensitization effects .
  • cAMP quantification : Measure cAMP accumulation in isolated cardiomyocytes to confirm PDE3 inhibition without interference from Ca²⁺-handling pathways .
  • Combined enantiomer studies : Co-administer EMD 57439 with EMD 57033 to assess antagonism in diastolic vs. systolic function .

Q. What methodological considerations are critical when analyzing EMD 57439's impact on diastolic versus systolic function?

  • Diastolic function : Monitor diastolic cell length and Ca²⁺ reuptake kinetics in intact myocytes. EMD 57439 antagonizes EMD 57033's diastolic effects but not systolic contraction amplitude .
  • Systolic function : Focus on Ca²⁺ transient amplitude and ATPase activity in skinned fibers. Use low concentrations (1–10 µM) to avoid off-target PDE3-independent effects .

Q. What structural insights explain EMD 57439's lack of Ca²⁺ sensitization despite sharing a scaffold with EMD 57033?

The stereochemistry of the methyl group adjacent to the sulfur atom determines binding to cardiac troponin C (cTnC). NMR and fluorescence studies show that EMD 57033's (+)-enantiomer fits into cTnC's hydrophobic pocket, stabilizing its open conformation. EMD 57439's (-)-configuration prevents this interaction, rendering it inactive in Ca²⁺ sensitization .

Q. How can researchers resolve contradictions in EMD 57439's effects across different cardiac models?

  • Species-specific differences : Validate findings in human vs. porcine/canine tissues. For example, EMD 57439 shows weak PDE3 inhibition in guinea pig models but potent activity in rat cardiomyocytes .
  • Pathological contexts : Test in hypertrophic or ischemic myocardium, where PDE3 expression varies. EMD 57439's efficacy may depend on disease-specific cAMP signaling .

Methodological Recommendations

  • Binding Studies : Use tyrosine fluorescence quenching and solution NMR to map drug-protein interactions .
  • Functional Assays : Combine skinned fiber ATPase measurements with intact cell Ca²⁺ imaging to dissect mechanisms .
  • Pathological Models : Test in stunned or hypertrophic myocardium to evaluate therapeutic potential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.